1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Description
1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a phenyl group at position 4 and a methanamine moiety at position 1. The compound is protonated as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Key physicochemical properties from the evidence include:
- Molecular formula: C₁₂H₂₁Cl₂N₃O₂ (reported in , though discrepancies in stoichiometry warrant further validation).
- Molecular weight: 225.72 g/mol.
- CAS Registry Number: EN300-27722432.
The phenyl substituent at position 4 introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c13-8-12-6-11(7-12,9-14-12)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H |
InChI Key |
ULIVTKOVRZEWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
The key challenge in synthesizing 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride lies in constructing the 2-oxabicyclo[2.1.1]hexane bicyclic ring system with the phenyl substitution at the 4-position, followed by introduction of the methanamine group and formation of the hydrochloride salt.
The general synthetic approach involves:
- Formation of the bicyclic 2-oxabicyclo[2.1.1]hexane core via intramolecular cyclization reactions, often through iodocyclization or photochemical methods.
- Functionalization of the bicyclic intermediate to introduce the methanamine substituent.
- Conversion of the free amine to its hydrochloride salt for stability and handling.
Preparation Methods
Formation of the 2-Oxabicyclo[2.1.1]hexane Core
Iodocyclization Reaction
- The bicyclic structure is commonly synthesized via iodocyclization, which involves the intramolecular addition of iodine across a diene or alkene precursor to form the strained bicyclic ether ring.
- This method provides a bicyclic framework with two and three exit vectors, allowing for further functionalization.
- Reaction conditions typically require controlled temperature and solvent selection to optimize yield and minimize side products.
Photochemical Intramolecular Cyclization
- An alternative approach utilizes intramolecular photochemical cyclization of dienes under UV irradiation.
- Direct irradiation of diene precursors in acetonitrile often yields low product amounts or multiple side products.
- Sensitization with organic ketones (triplet sensitizers) under controlled irradiation significantly improves the yield of the bicyclic product.
- For example, irradiation with a Hanovia broad wavelength mercury lamp in the presence of sensitizers leads to smooth formation of the 2-oxabicyclo[2.1.1]hexane core.
Functionalization to Introduce the Methanamine Group
- After formation of the bicyclic core, the phenyl substituent at the 4-position is functionalized to introduce the methanamine group.
- This can be achieved through a sequence involving aldehyde intermediates and subsequent amination reactions.
- For instance, phenylacetaldehyde derivatives undergo methylenation using Eschenmoser's salt in the presence of triethylamine and dichloromethane to form 2-phenylacrylaldehyde intermediates.
- Allyl Grignard addition to these aldehydes, followed by further transformations, leads to intermediates suitable for amination.
- The amine group is then introduced and converted to the hydrochloride salt by treatment with hydrochloric acid or suitable acid sources.
Purification and Characterization
- The final amine hydrochloride salt is purified by chromatography on silica gel, typically eluting with dichloromethane/methanol mixtures.
- Careful control of temperature during concentration steps (e.g., rotary evaporation below 20 °C) is necessary to avoid polymerization or decomposition.
- Characterization includes NMR spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry, and X-ray crystallography to confirm the bicyclic structure and substitution pattern.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylenation of phenylacetaldehyde | Eschenmoser's salt, Et3N, CH2Cl2, room temp, 90 min | Not specified | Produces 2-phenylacrylaldehyde intermediates |
| Allyl Grignard addition | Allylmagnesium bromide, THF, 0 °C to 25 °C, 1 h | Not specified | Forms allylated intermediates |
| Intramolecular Photocyclization | Hanovia mercury lamp, organic ketone sensitizer, acetonitrile | Moderate to good | Yields 2-oxabicyclo[2.1.1]hexane core |
| Amination and Hydrochloride Formation | Amination reagents (e.g., amine sources), HCl treatment | Not specified | Produces methanamine hydrochloride salt |
| Purification | Silica gel chromatography (DCM/MeOH 95/5) | 31% isolated (for related intermediate) | Temperature control critical during evaporation |
Research Results and Observations
- The bicyclic 2-oxabicyclo[2.1.1]hexane core mimics the ortho-substituted phenyl ring in bioactive compounds, offering improved physicochemical properties such as reduced lipophilicity and enhanced water solubility.
- Incorporation of the oxygen atom in the bicyclic ring provides an additional binding site, potentially enhancing biological activity.
- The synthetic methods allow for the preparation of various substituted derivatives, including methanamine hydrochloride salts, which are valuable in medicinal chemistry as bioisosteres.
- Photochemical methods with triplet sensitizers are preferred for better yields and selectivity in forming the bicyclic core.
- The overall synthetic route is amenable to scale-up with optimization of reaction parameters such as solvent, temperature, and irradiation conditions.
Chemical Reactions Analysis
Types of Reactions
1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could yield alkanes or amines.
Scientific Research Applications
Scientific Applications of 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride, also known as 2-oxabicyclo[2.1.1]hexan-1-ylmethanamine, is a bicyclic amine compound featuring a unique structure with an oxygen atom integrated into its ring system. Its molecular formula is C12H16ClNO, and it has a molecular weight of 225.71 g/mol. This compound is investigated for its potential use in medicinal chemistry and organic synthesis, because its structural properties allow it to act as a bioisostere of aromatic compounds, especially ortho- and meta-substituted benzenes.
Synthesis and Reactivity
The synthesis of 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride commonly involves iodocyclization reactions to form the bicyclic structure. This method allows for controlled stereochemistry and functionalization at specific positions on the bicyclic framework. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields and purity. Industrial production methods may scale up laboratory synthesis by focusing on optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Potential Therapeutic Applications
Research indicates that 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride shows significant biological activity, particularly in interacting with biological receptors. Its unique bicyclic structure allows it to fit into various molecular targets, potentially modulating specific biological pathways. This interaction makes it a candidate for further investigation in drug development and therapeutic applications. Studies on the interactions of 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride with biological systems have shown promising results regarding its potential efficacy as a therapeutic agent. The compound's ability to modulate receptor activity suggests that it could play a role in treating various diseases by targeting specific molecular pathways associated with those conditions.
Structural Analogs
Several compounds share structural similarities with 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride:
| Compound Name | Unique Features |
|---|---|
| 2-Oxabicyclo[2.1.1]hexane | Lacks phenyl substitution; simpler structure |
| 1-{3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride | Contains a methyl group affecting reactivity |
| 3-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane | Fluorine substitution alters electronic properties |
Mechanism of Action
The mechanism of action for 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of the target compound, highlighting substituent variations and their impact:
*Assumed hydrochloride form; †Estimated based on core structure.
Key Observations:
Methyl: Lowers molecular weight and steric hindrance, likely enhancing solubility and bioavailability. Bromo: Increases polarizability, enabling halogen bonding in receptor interactions. Difluoromethyl: Balances lipophilicity and polarity, improving metabolic resistance. Methylsulfonyl: Enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation.
Functional Group Diversity: The ester group in Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) suggests utility as a prodrug, with hydrolytic activation in vivo.
Discrepancies and Limitations
- Molecular Formula of Target Compound: reports C₁₂H₂₁Cl₂N₃O₂, which implies a dihydrochloride salt with three nitrogen atoms.
- Biological Data: No evidence provided includes pharmacological or toxicological studies, limiting mechanistic comparisons.
Biological Activity
1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride, with the CAS number 2613383-35-8, is a bicyclic amine derivative notable for its unique structural features, including a phenyl group and an oxabicyclohexane core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 225.72 g/mol. Its purity is typically reported at 95%.
| Property | Value |
|---|---|
| CAS No. | 2613383-35-8 |
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.72 g/mol |
| Purity | 95% |
Synthesis
The synthesis of 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride generally involves the formation of the oxabicyclohexane core through a [2+2] cycloaddition reaction, followed by the introduction of the phenyl group via Friedel-Crafts alkylation. These methods are optimized for high yield and purity in industrial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure facilitates its binding to these targets, potentially modulating their activity and leading to various biological effects.
Biological Activities
Research indicates that 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride may exhibit several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival pathways. The potential anticancer properties of this compound warrant further investigation through in vitro and in vivo studies to assess its efficacy against various cancer cell lines.
Case Studies and Research Findings
Recent research highlights the significance of structural modifications in enhancing the biological activity of bicyclic compounds:
- Antitumor Activity : A study examining oxadiazole derivatives indicated that modifications could lead to increased cytotoxicity against malignant cells by targeting enzymes such as thymidylate synthase and HDAC .
- Mechanism-Based Approaches : Investigations into related compounds have revealed their ability to selectively interact with nucleic acids and proteins involved in cancer progression, underscoring the importance of structure-function relationships in drug design .
- Comparative Analysis : When comparing 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride to similar compounds, its unique combination of functional groups may provide distinct advantages in terms of specificity and potency against biological targets.
Q & A
Q. What are the optimal synthetic routes for 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies, such as ring-closing metathesis or cycloaddition reactions to construct the bicyclic core. For example, highlights the use of catalytic hydrogenation or Pd-mediated coupling to introduce the phenyl group. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect stereochemical outcomes and purity. Post-synthetic purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Key techniques include:
- NMR : H and C NMR to confirm bicyclic geometry and amine proton environments (e.g., δ 3.2–3.8 ppm for methanamine protons) .
- X-ray crystallography : Resolves absolute configuration, particularly for verifying the oxabicyclo[2.1.1]hexane scaffold .
- HPLC-MS : Validates purity and molecular weight (e.g., m/z 225.72 for [M+H]) .
Q. How should researchers handle this compound to ensure stability during experiments?
Store at 2–8°C in airtight, amber vials under inert gas (e.g., N). Avoid prolonged exposure to moisture or acidic conditions, as the oxabicyclo ring may undergo hydrolysis. Stability tests in DMSO or aqueous buffers (pH 4–7) confirm >90% integrity over 72 hours at 25°C .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Use high-throughput assays targeting GPCRs or ion channels due to the compound’s structural similarity to known neuromodulators. suggests fluorescence-based calcium flux assays or radioligand binding studies (e.g., IC determination) to identify preliminary hits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
Contradictions often arise from solvent-dependent conformational changes or proton exchange. Strategies include:
Q. What strategies optimize enantioselective synthesis of this bicyclic amine for structure-activity relationship (SAR) studies?
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during key cyclization steps. notes that enantiomeric excess (>90%) can be achieved via kinetic resolution using lipases or chiral stationary-phase HPLC .
Q. How does the oxabicyclo[2.1.1]hexane scaffold influence target binding kinetics in neurological applications?
Molecular dynamics simulations reveal that the rigid bicyclic structure reduces entropic penalties upon binding to targets like serotonin transporters. shows that substituent positioning (e.g., phenyl at C4) enhances hydrophobic interactions with binding pockets, improving K values by 2–3-fold compared to flexible analogs .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
Discrepancies often stem from poor pharmacokinetic properties. Solutions include:
- Prodrug modification : Acylation of the primary amine to improve membrane permeability (e.g., tert-butyl carbamate derivatives).
- Metabolic stability assays : Liver microsome testing to identify cytochrome P450-mediated degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
